molecular formula C10H14ClNO B358471 (5-Chloro-2-isopropoxybenzyl)amine CAS No. 1094273-44-5

(5-Chloro-2-isopropoxybenzyl)amine

Cat. No.: B358471
CAS No.: 1094273-44-5
M. Wt: 199.68g/mol
InChI Key: QJABTPMLNAWQEK-UHFFFAOYSA-N
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Description

(5-Chloro-2-isopropoxybenzyl)amine is an organic compound with the molecular formula C10H14ClNO It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the 5-position and an isopropoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-isopropoxybenzyl)amine typically involves the following steps:

    Nitration and Reduction: The starting material, 2-isopropoxybenzyl chloride, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amine group.

    Substitution Reaction: The intermediate product is then subjected to a substitution reaction with a suitable amine source, such as ammonia or an amine derivative, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-isopropoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced under suitable conditions to yield different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-Chloro-2-isopropoxybenzyl)amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.

    Materials Science: The compound can be used in the development of novel materials with specific chemical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or receptor interactions.

Mechanism of Action

The mechanism of action of (5-Chloro-2-isopropoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxybenzyl)amine: Similar structure but with a methoxy group instead of an isopropoxy group.

    (5-Chloro-2-ethoxybenzyl)amine: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

(5-Chloro-2-isopropoxybenzyl)amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets.

Properties

IUPAC Name

(5-chloro-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJABTPMLNAWQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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